N-(4-methoxyphenyl)-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-4-11(5-9-13)15-14(17)10-2-6-12(7-3-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGSXJDVYTGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291729 | |
| Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-11-8 | |
| Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24730-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl 4 Nitrobenzamide and Its Analogues
Established Synthetic Routes for Amide Bond Formation
The creation of the amide linkage between 4-nitrobenzoic acid and p-anisidine (B42471) moieties is typically achieved through well-established condensation and amidation protocols. These methods focus on the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.
Condensation reactions represent the most direct and widely used approach for the synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide. This strategy involves the coupling of an amine (p-anisidine) with a carboxylic acid (4-nitrobenzoic acid) or its activated derivative, resulting in the formation of an amide bond and the elimination of a small molecule, such as water or a salt.
A prevalent method is the Schotten-Baumann reaction, which utilizes a highly reactive acyl chloride, specifically 4-nitrobenzoyl chloride, and an amine in the presence of a base. rsc.org The reaction is typically performed in an inert solvent like dichloromethane, with a base such as triethylamine (B128534) added to neutralize the hydrochloric acid generated during the reaction. rsc.org This method is efficient and proceeds under mild conditions, making it a favored laboratory-scale procedure.
Alternatively, modern coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and the amine, bypassing the need for the prior synthesis of the acyl chloride. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) have been successfully used in the synthesis of analogous amides. mdpi.com This one-pot procedure involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine to form the amide.
| Method | Amine Component | Acyl Component | Reagents/Catalysts | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|---|
| Schotten-Baumann Reaction | 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | Room Temperature, 30 min | rsc.org |
| Coupling Agent-Mediated | 4-Anisidine | Pentanoic acid | EDCI, DMAP | Dichloromethane | Room Temperature, 4 h | mdpi.com |
The choice of the 4-nitrobenzoic acid derivative is crucial for the success of the amidation reaction. While direct condensation with the carboxylic acid is possible, it often requires catalysts and elevated temperatures to proceed efficiently. mdpi.com Therefore, activated derivatives are more commonly employed to achieve higher yields under milder conditions.
The most frequently used derivative is 4-nitrobenzoyl chloride. rsc.orgnih.gov Its high electrophilicity makes it susceptible to nucleophilic attack by the amine group of p-anisidine. 4-Nitrobenzoyl chloride is readily prepared from 4-nitrobenzoic acid by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. researchgate.net
The synthesis of various N-substituted-4-nitrobenzamides has been demonstrated using 4-nitrobenzoyl chloride as the key electrophile. For instance, it reacts readily with a range of aliphatic, aromatic, and heterocyclic amines in the presence of a base to afford the corresponding amide derivatives in good yields. rsc.orgnih.gov This highlights the versatility of 4-nitrobenzoyl chloride as a building block for introducing the 4-nitrobenzamide (B147303) moiety into diverse molecular structures.
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating on a water bath | 90-96% | researchgate.net |
| p-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | Excellent yields | researchgate.net |
| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂), Dimethylformamide (cat.) | Heating ~100 °C | ~90% | researchgate.net |
Advanced Synthetic Strategies for this compound Derivatives
Beyond direct amidation, advanced synthetic strategies allow for the construction of more complex molecules incorporating the nitrobenzamide scaffold. These methods often involve multi-step sequences or novel reaction pathways to generate diverse chemical structures.
While not a conventional route for the synthesis of this compound itself, the ring-opening of heterocyclic precursors represents an advanced strategy for accessing diverse benzamide (B126) derivatives. This approach involves the nucleophilic attack of an amine on a suitable cyclic system, leading to the formation of an acyclic amide. For example, the ring-opening of 5-oxazolones with primary aryl amines has been shown to produce new racemic benzamide derivatives. researchgate.net In this scenario, a 5-oxazolone derived from a nitrobenzoic acid could theoretically be opened by p-anisidine to yield the desired nitrobenzamide scaffold. This method offers a pathway to structurally complex amides by building functionality into the heterocyclic starting material. Similarly, the reaction of anilines with the epoxide moiety of a nitro-precursor has been observed, leading to dimerized impurities during synthesis, which demonstrates the principle of amine-based ring-opening to form new C-N bonds. mdpi.com
The nitro group within the this compound structure is a key functional handle that enables further chemical transformations. One of the most powerful applications is in one-pot reductive cyclization reactions to form fused heterocyclic systems. In these reactions, the nitro group is first reduced to an amine, which then participates in an intramolecular cyclization with another functional group present on the molecule.
A common strategy involves the reductive cyclization of ortho-substituted nitroarenes. For example, 2-nitrobenzamides can be reacted with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net The nitro group is reduced to an amino group, which then condenses with the aldehyde and cyclizes to form 2-(het)arylquinazolin-4(3H)-ones in a single pot. researchgate.net Similarly, o-nitroanilines can undergo reductive cyclization with aldehydes to yield 2-substituted benzimidazoles. researchgate.netresearchgate.net By designing an appropriate precursor based on the this compound framework (e.g., with an ortho-substituent capable of cyclization), this methodology could be applied to construct complex, fused polycyclic structures.
| Starting Material | Reagents | Fused System Formed | Reference |
|---|---|---|---|
| 2-Nitrobenzamides and (het)aryl aldehydes | Sodium dithionite (Na₂S₂O₄) | 2-(Het)arylquinazolin-4(3H)-ones | researchgate.net |
| o-Nitroarylamines and aldehydes | Sodium dithionite (Na₂S₂O₄) | Benzimidazoles | researchgate.net |
| o-Nitroaniline and aryl aldehydes | Sodium dithionite (Na₂S₂O₄), Microwave | 2-Substituted benzimidazoles | researchgate.net |
The synthesis of nitrobenzamide analogues containing heterocyclic rings is a significant area of research, as these structures are common in pharmacologically active molecules. rsc.org Heterocyclic moieties can be incorporated into the nitrobenzamide framework using established amidation chemistry.
One straightforward approach involves the reaction of 4-nitrobenzoyl chloride with various heterocyclic amines. This allows for the direct attachment of a heterocycle to the amide nitrogen. A wide range of N-heterocyclic amines can be used, leading to a diverse library of compounds. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(heterocyclic)-4-nitrobenzamide derivatives were synthesized by refluxing the corresponding acid chloride with various heterocyclic amines in dimethylformamide (DMF). nih.gov
Alternatively, a heterocyclic carboxylic acid can be activated and reacted with p-anisidine to attach the heterocycle to the carbonyl side of the amide bond. The synthesis of hydrazides of heterocyclic amines, for instance, has been achieved via the condensation of corresponding esters with hydrazine (B178648) hydrate, demonstrating the utility of coupling heterocyclic acid derivatives with amine nucleophiles. nih.gov These methods provide reliable pathways to novel nitrobenzamide analogues with diverse heterocyclic substituents.
| Heterocyclic Amine | Acyl Chloride Component | Resulting Moiety | Reference |
|---|---|---|---|
| 2-aminopyridine | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | N-(pyridin-2-yl)-4-nitrobenzamide derivative | nih.gov |
| 2-aminothiazole | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | N-(thiazol-2-yl)-4-nitrobenzamide derivative | nih.gov |
| 5-amino-1,3,4-thiadiazole-2-thiol | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivative | nih.gov |
Chemical Transformations of this compound
The structure of this compound, featuring two distinct aromatic rings, an amide linkage, and a nitro group, offers multiple sites for chemical modification. These transformations are key to developing analogues with varied electronic and steric properties, which can be instrumental in fields such as medicinal chemistry and materials science.
The chemical reactivity of this compound allows for derivatization at several key positions: the amide nitrogen, the electron-rich methoxyphenyl ring, and the electron-deficient nitrophenyl ring.
One of the most significant transformations of the nitrophenyl ring is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the ring, turning a strongly electron-withdrawing group into an electron-donating one. The resulting amino group can then serve as a handle for numerous subsequent reactions. Common laboratory methods for this reduction are well-established and include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.net Another effective reagent for this transformation is tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol. researchgate.net These methods are widely used for the reduction of aromatic nitro compounds to their corresponding anilines. ionike.commasterorganicchemistry.com The resulting N-(4-methoxyphenyl)-4-aminobenzamide is a versatile intermediate for further functionalization, such as the introduction of new substituents on the amino group. cam.ac.uk
While direct alkylation or acylation on the amide nitrogen of this compound is challenging due to the decreased nucleophilicity of the nitrogen atom (its lone pair is delocalized into the carbonyl group), such reactions can be performed under specific conditions, often requiring a strong base to deprotonate the amide first.
Electrophilic aromatic substitution would occur at different positions depending on the ring. The 4-methoxyphenyl (B3050149) ring is activated by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho positions (positions 2 and 6 relative to the amide nitrogen). Conversely, the 4-nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro and benzamide groups, making electrophilic substitution on this ring difficult. If it were to occur, substitution would be directed to the meta positions relative to the nitro group (positions 2 and 6 relative to the carbonyl group).
The conversion of the amide functional group in this compound to a thioamide is a key transformation that significantly alters the electronic and steric properties of the molecule. This is typically achieved through a thionation reaction, most commonly employing Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov
Lawesson's reagent is a mild and effective thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyls. masterorganicchemistry.comnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable phosphorus-oxygen double bond-containing byproduct. nih.gov
The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comwikipedia.org The resulting product, N-(4-methoxyphenyl)-4-nitrobenzothioamide, has been synthesized and is identified by CAS number 73702-95-1. jocpr.com
Other reagents can also be used for thionation, such as phosphorus pentasulfide (P₄S₁₀), although this often requires harsher reaction conditions. organicreactions.org More recent methods have also been developed, including the use of PSCl₃/H₂O/Et₃N under microwave irradiation or novel thiating agents like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. organicreactions.orgorganic-chemistry.org
The following table summarizes typical conditions for the thionation of amides.
| Reagent | Typical Solvents | Temperature | Key Features |
| Lawesson's Reagent | Toluene, THF, Xylene | Reflux | Mild, widely used, good yields |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine (B92270), Toluene | Reflux | Harsher conditions, older method |
| PSCl₃/H₂O/Et₃N | Solvent-free (MW) | Microwave | Rapid, solvent-free conditions |
This table presents generalized conditions for amide thionation reactions.
Ring expansion reactions are powerful synthetic tools for accessing larger ring systems from more readily available smaller rings. nih.gov While not a direct transformation of this compound itself, established rearrangement reactions can be envisioned to synthesize larger ring structures containing the nitrobenzamide moiety. Two such classical name reactions are the Beckmann rearrangement and the Schmidt reaction.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganicreactions.org To generate a nitrobenzamide derivative through this route, one could start with a precursor ketone, for example, a cyclic ketone bearing a 4-nitrophenyl group. Conversion of this ketone to its corresponding oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or thionyl chloride), would induce the rearrangement. wikipedia.org The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to the formation of a lactam (a cyclic amide). masterorganicchemistry.com If the migrating group is part of the ring, this results in a ring expansion.
The Schmidt reaction involves the reaction of a ketone or an alcohol with hydrazoic acid (HN₃) under acidic conditions to yield an amide or lactam. wikipedia.orgorganic-chemistry.org Similar to the Beckmann rearrangement, applying this reaction to a cyclic ketone that contains a 4-nitrophenyl substituent could lead to a ring-expanded lactam. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org The choice between which alpha-carbon migrates depends on steric and electronic factors, which determines the final product in unsymmetrical ketones. jk-sci.com
Both reactions provide a strategic pathway to synthesize larger heterocyclic structures that incorporate the core nitrobenzamide framework, expanding the chemical space of accessible analogues.
Optimization of Reaction Conditions and Catalytic Systems for this compound Synthesis
The synthesis of this compound is typically achieved via the acylation of 4-methoxyaniline with 4-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the condensation of an amine with an acid chloride in the presence of a base. wikipedia.org Optimization of this synthesis focuses on improving yield, reducing reaction time, minimizing side products, and employing greener reaction conditions.
A key challenge in the Schotten-Baumann reaction, especially when using aqueous base, is the competing hydrolysis of the reactive acid chloride. cam.ac.uk To address this, optimization strategies often involve a two-phase solvent system (e.g., water and an organic solvent like dichloromethane), where the base in the aqueous phase neutralizes the HCl byproduct, while the reactants and product remain in the organic phase. wikipedia.org Recent studies have shown that conducting this reaction in a continuous flow system can significantly suppress the undesired hydrolysis, leading to higher yields and better process control. cam.ac.uk
The choice of base and solvent is critical. While aqueous bases like NaOH are common, organic bases such as triethylamine or pyridine can be used in non-aqueous solvents. mdpi.com The polarity of the solvent can also influence reaction rates and outcomes. researchgate.net
Catalytic systems offer an alternative to the traditional acid chloride route. For instance, 4-nitrobenzoic acid can be condensed directly with an amine using a catalytic system. A patented method for producing 4-nitrobenzamide (the parent compound) from 4-nitrobenzoic acid and ammonia (B1221849) utilizes a catalyst such as boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol as a cocatalyst, achieving high yields. google.com Such catalytic methods avoid the need to prepare the highly reactive and moisture-sensitive acid chloride.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. jocpr.com The synthesis of N-aryl benzamides from anilines and acid chlorides under solvent-free microwave irradiation has been shown to proceed rapidly, cleanly, and in high yields. This method offers significant advantages over conventional heating, including drastically reduced reaction times, higher energy efficiency, and often cleaner product formation, aligning with the principles of green chemistry. rasayanjournal.co.in
The table below compares different synthetic approaches for N-aryl benzamides.
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Schotten-Baumann | Amine + Acid Chloride | Biphasic system (org. solvent/aq. base) | Well-established, generally good yields | Hydrolysis of acid chloride is a side reaction |
| Flow Chemistry | Amine + Acid Chloride | Continuous flow reactor | Suppresses side reactions, better control | Requires specialized equipment |
| Catalytic Amidation | Amine + Carboxylic Acid | Catalyst (e.g., Boric Acid), Heat | Atom economical, avoids acid chloride | May require higher temperatures/catalyst |
| Microwave Synthesis | Amine + Acid Chloride | Solvent-free, Microwave irradiation | Very fast, high yields, clean reaction | Scalability can be a challenge |
This table provides a comparative overview of synthetic methods for N-aryl benzamides.
Structural Elucidation and Advanced Characterization of N 4 Methoxyphenyl 4 Nitrobenzamide
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methodologies are pivotal in confirming the molecular structure of N-(4-methoxyphenyl)-4-nitrobenzamide by identifying its functional groups and mapping the electronic environments of its constituent atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides critical insights into the functional groups present in this compound. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.
Key vibrational frequencies observed in the IR spectrum of analogous benzamide (B126) structures provide a framework for identifying the functional groups in this compound. For instance, the N-H stretching vibration of the amide group is typically observed in the region of 3251 cm⁻¹. The carbonyl (C=O) stretching of the amide is expected around 1667 cm⁻¹, a strong indicator of the amide linkage. Aromatic C=C stretching vibrations are generally found near 1610 cm⁻¹. Furthermore, the presence of the nitro group is confirmed by characteristic asymmetric and symmetric stretching vibrations, which for similar molecules appear around 1529 cm⁻¹ and 1325 cm⁻¹, respectively. The C-O stretching of the methoxy (B1213986) group is also a key feature, often seen in the region of 1244 cm⁻¹.
Table 1: Characteristic Infrared (IR) Spectroscopy Data for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | ~3251 |
| Amide (C=O) | Stretching | ~1667 |
| Aromatic (C=C) | Stretching | ~1610 |
| Nitro (NO₂) | Asymmetric Stretching | ~1529 |
| Nitro (NO₂) | Symmetric Stretching | ~1325 |
| Ether (C-O) | Stretching | ~1244 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon skeletons of this compound, confirming the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-nitrophenyl ring typically appear as two doublets in the downfield region, a consequence of the electron-withdrawing nature of the nitro group. Similarly, the protons on the 4-methoxyphenyl (B3050149) ring also present as a pair of doublets, influenced by the electron-donating methoxy group. The amide proton (N-H) generally appears as a broad singlet, and its chemical shift can be solvent-dependent. The methoxy group protons (O-CH₃) characteristically resonate as a sharp singlet in the upfield region.
Table 2: ¹H NMR Chemical Shift Analysis for this compound
| Proton Environment | Multiplicity | Chemical Shift (δ, ppm) |
| Aromatic (Nitro-substituted ring) | Doublet | Downfield region |
| Aromatic (Nitro-substituted ring) | Doublet | Downfield region |
| Aromatic (Methoxy-substituted ring) | Doublet | Midfield region |
| Aromatic (Methoxy-substituted ring) | Doublet | Midfield region |
| Amide (N-H) | Singlet (broad) | Variable |
| Methoxy (O-CH₃) | Singlet | Upfield region |
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all unique carbon atoms within this compound. The carbonyl carbon of the amide group is typically observed at a significant downfield shift, often around 165.4 ppm in similar structures. The carbon atoms of the aromatic rings resonate in the range of approximately 114 to 150 ppm. The carbon attached to the nitro group and the carbon attached to the methoxy group are particularly deshielded and shielded, respectively. The methoxy carbon itself appears as a distinct signal in the upfield region, typically around 55 ppm.
Table 3: ¹³C NMR Chemical Shift Analysis for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Amide (C=O) | ~165 |
| Aromatic C-NO₂ | Downfield aromatic region |
| Aromatic C-O | Downfield aromatic region |
| Aromatic C-N | Midfield aromatic region |
| Aromatic C-H | Aromatic region (114-135) |
| Methoxy (O-CH₃) | ~55 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing further evidence for its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound, which is 272.25 g/mol .
Electron Ionization Mass Spectrometry (EI-MS) of related benzanilides often shows characteristic fragmentation patterns. A common fragmentation pathway involves the cleavage of the amide bond. For this compound, this would likely lead to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 4-methoxyphenylaminyl radical, or the 4-nitrobenzoyl radical and the 4-methoxyphenylaminyl cation (m/z 123). The 4-nitrobenzoyl cation is often a prominent peak in the mass spectra of such compounds. Further fragmentation of this ion can lead to the loss of NO₂ (m/z 104) or CO (m/z 122). The 4-methoxyphenylaminyl cation can also undergo further fragmentation.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | m/z (expected) |
| [C₁₄H₁₂N₂O₄]⁺ (Molecular Ion) | 272 |
| [O₂NC₆H₄CO]⁺ | 150 |
| [CH₃OC₆H₄NH]⁺ | 123 |
| [C₆H₄CO]⁺ | 104 |
| [O₂NC₆H₄]⁺ | 122 |
X-ray Crystallography for Three-Dimensional Structural Determination
In the crystal lattice of analogous compounds, intermolecular hydrogen bonding plays a significant role in stabilizing the structure. For this compound, it is expected that N-H···O hydrogen bonds would form between the amide hydrogen of one molecule and the carbonyl oxygen or a nitro oxygen of a neighboring molecule, leading to the formation of extended chains or sheets in the solid state. The planarity of the molecule would facilitate efficient packing in the crystal lattice. The precise bond lengths, bond angles, and torsion angles would require a dedicated single-crystal X-ray diffraction study for definitive determination.
Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and packing of crystalline solids. While a specific crystallographic study for this compound is not publicly available, extensive research on closely related analogues provides significant insight into its likely structural characteristics.
Analogues such as the N-(4-methoxyphenyl)-nitrobenzenesulfonamide series and various substituted benzamides have been synthesized, and their structures have been meticulously analyzed using this technique. mdpi.com For instance, the crystal structures of all three geometric isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide were determined to understand how the position of the nitro group affects intermolecular interactions and crystal packing. mdpi.com Similarly, the structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide has been resolved, offering a clear view of the bond lengths, angles, and conformational preferences in a closely related benzamide. nih.govresearchgate.net These studies typically involve growing X-ray quality single crystals, often by slow evaporation or solvent diffusion methods, and then analyzing the diffraction data to refine the atomic positions within the crystal lattice. mdpi.comnih.gov
Analysis of Crystal Lattice and Unit Cell Parameters
The crystal lattice is the ordered, repeating arrangement of molecules in a crystal. It is defined by the unit cell, a parallelepiped described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). This data is a direct output of single-crystal X-ray diffraction analysis.
| Parameter | 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net |
|---|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₅ | C₁₃H₉N₃O₅ |
| Formula Weight | 302.28 | 287.23 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 9.7206 (12) | 8.9443 (10) |
| b (Å) | 4.9885 (6) | 9.7147 (11) |
| c (Å) | 28.725 (4) | 13.8016 (16) |
| α (°) | 90 | 90 |
| β (°) | 95.628 (2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1386.2 (3) | 1199.2 (2) |
| Z | 4 | 4 |
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
The stability of a crystal structure is heavily dependent on a network of intermolecular interactions. In benzamide and sulfonamide structures, hydrogen bonds are particularly significant. The amide group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of robust structural motifs.
In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by both N—H···O and C—H···O hydrogen bonds, which collectively form an infinite tape-like structure running along one of the crystallographic axes. nih.govresearchgate.net The sulfonamide analogues also exhibit prominent N–H···O hydrogen bonds. mdpi.com In the case of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, these interactions form chains, which are further linked by various C–H···O interactions involving both the sulfonyl and nitro oxygen atoms, creating a complex three-dimensional network. mdpi.com The specific patterns of these hydrogen bonds, such as chains or dimeric rings, are crucial in dictating the final packing arrangement of the molecules in the crystal.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N1—H1A···O3 | 0.93 | 2.59 | 3.519 (11) | 173 |
D: donor atom; H: hydrogen atom; A: acceptor atom.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can dissect the crystal packing into contributions from different types of atomic contacts.
| Interaction Type | Contribution (%) |
|---|---|
| H···O / O···H | 30.5 |
| H···C / C···H | 28.2 |
| H···H | 29.0 |
Conformational Analysis and Geometrical Parameters from Experimental and Theoretical Data
In benzamide structures, a key feature is the relative orientation of the two aromatic rings. For 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the two benzene (B151609) rings are nearly coplanar, with a small dihedral angle of 4.52 (13)° between them. nih.gov However, the central amide unit is twisted with respect to both rings, forming dihedral angles of 28.17 (13)° and 26.47 (13)°. nih.govresearchgate.net This non-planar conformation is a common feature in such molecules, representing a balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings to twist. The methoxy and nitro substituents are found to be nearly coplanar with their attached benzene rings, indicating minimal steric hindrance for these groups. nih.gov Theoretical calculations on related structures have shown that while crystal packing forces have a minor effect on bond lengths and angles, they can significantly influence the dihedral angles and the rotational conformation of the aromatic rings. researchgate.net
Computational Chemistry and Molecular Modeling of N 4 Methoxyphenyl 4 Nitrobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate molecular geometry, electronic distribution, and spectroscopic features, offering a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(4-methoxyphenyl)-4-nitrobenzamide, DFT calculations, often using basis sets like B3LYP/6-311G+(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
While specific DFT data for this compound is not extensively published, analysis of structurally similar compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides and other benzamide (B126) derivatives, allows for well-founded predictions. researchgate.netmdpi.com In these related structures, the bond lengths and angles are found to be very similar, with significant differences primarily observed in the torsion angles, which dictate the relative orientation of the phenyl rings. mdpi.com For instance, in a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations showed that the tilt angles between the phenyl rings were in good agreement with experimental X-ray data.
Vibrational frequency analysis, also performed using DFT, calculates the energies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data. Each calculated vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For example, in aromatic nitro compounds, characteristic vibrational modes for the NO2 group are expected, including symmetric and asymmetric stretching, scissoring, wagging, and rocking vibrations. researchgate.net Similarly, the amide group (-CONH-) and the methoxy (B1213986) group (-OCH3) exhibit distinct vibrational frequencies that can be precisely assigned through computational analysis. nih.govnih.gov
Table 1: Predicted Vibrational Modes and Frequencies for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide (-NH) | N-H Stretching | 3170-3370 |
| Carbonyl (C=O) | C=O Stretching | 1630-1695 |
| Nitro (-NO₂) | Asymmetric Stretching | 1500-1590 |
| Nitro (-NO₂) | Symmetric Stretching | 1300-1380 |
| Aromatic C-H | C-H Stretching | 3000-3120 |
| Methoxy (-OCH₃) | C-O Stretching | 1200-1300 |
| Aromatic C=C | C=C Stretching | 1450-1600 |
Note: These are typical ranges and the exact values for the title compound require specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and lower kinetic stability. nih.govnih.gov Conversely, a large energy gap implies high stability and low reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy group. The LUMO is anticipated to be concentrated on the electron-deficient 4-nitrobenzamide (B147303) portion, particularly around the nitro group, which is a strong electron-withdrawing group. This spatial separation of the frontier orbitals indicates that an electronic transition from the ground state to the first excited state would involve a significant intramolecular charge transfer (ICT) from the methoxyphenyl moiety to the nitrophenyl moiety.
Electronic transitions, such as n→π* and π→π*, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These transitions correspond to the absorption of light in the UV-visible spectrum, where an electron is promoted from a lower energy orbital (like HOMO) to a higher energy one (like LUMO). nih.gov The calculated absorption wavelengths can be compared with experimental UV-Vis spectra to validate the computational model. nih.govelsevierpure.com
Table 2: Conceptual Frontier Orbital Properties of this compound
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high due to the electron-donating methoxy group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively low due to the electron-withdrawing nitro group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be relatively small, suggesting high reactivity and potential biological activity. |
| Electron Density (HOMO) | Region of high probability of finding the outermost electrons. | Concentrated on the 4-methoxyphenyl ring. |
| Electron Density (LUMO) | Region where electrons are accepted during excitation. | Concentrated on the 4-nitrophenyl ring, especially the nitro group. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions denote neutral or near-zero potential.
For this compound, the MEP map would clearly show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, making them the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the amide (N-H) group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic rings would show regions of moderately negative potential above and below the plane of the rings, associated with the π-electron system. This detailed charge map is instrumental in understanding intermolecular interactions, including how the molecule might bind to a biological receptor. malayajournal.org
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations for this compound and its derivatives have been performed to evaluate their potential as inhibitors of various enzymes. nih.gov For instance, in a study of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the N-(4-methoxyphenyl) variant was docked against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov
The output of a docking simulation includes a binding affinity score, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score indicates a stronger and more favorable binding. These studies have shown that nitrobenzamide derivatives can achieve strong binding affinities, with scores ranging from -8.0 to -9.8 kcal/mol for different targets. nih.gov The simulations also reveal the most stable binding pose of the ligand within the active site of the protein, providing a static model of the interaction. mdpi.com Molecular docking analyses on other nitrobenzamide derivatives have also demonstrated efficient binding to enzymes like inducible nitric oxide synthase (iNOS), suggesting a potential anti-inflammatory role. nih.gov
Characterization of Key Binding Site Residues and Interaction Types (e.g., hydrogen bonding, electrostatic, hydrophobic)
A crucial aspect of molecular docking analysis is the detailed characterization of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov These interactions are the basis of molecular recognition and binding affinity.
For derivatives of this compound, docking studies have identified several key types of interactions: nih.gov
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. These groups frequently form hydrogen bonds with polar or charged amino acid residues such as Glutamic acid (Glu), Aspartic acid (Asp), Serine (Ser), and Histidine (His). nih.govmdpi.com
Electrostatic Interactions: The polarized nitro group can engage in favorable electrostatic interactions, including pi-anion interactions with the phenyl rings of residues like Phenylalanine (Phe).
Hydrophobic Interactions: The phenyl rings of the molecule can form hydrophobic interactions with nonpolar residues in the binding pocket, such as Alanine (Ala), Valine (Val), and Leucine (Leu). Pi-pi stacking or T-shaped interactions between the ligand's aromatic rings and those of residues like Phe, Tyrosine (Tyr), and His are also common and contribute significantly to binding stability. nih.gov
By identifying these specific interactions, researchers can understand why a particular ligand binds to a target and can rationally design new derivatives with improved affinity and selectivity. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |
| N-[4-(trifluoromethyl)phenyl]benzamide |
| N-(4-methoxyphenyl)benzamide |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methoxyphenyl)-4-nitrobenzamide |
| α-glucosidase |
| α-amylase |
| inducible nitric oxide synthase (iNOS) |
| Glutamic acid (Glu) |
| Aspartic acid (Asp) |
| Serine (Ser) |
| Histidine (His) |
| Phenylalanine (Phe) |
| Alanine (Ala) |
| Valine (Val) |
| Leucine (Leu) |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the physical movements of atoms and molecules over time. For a ligand like this compound, MD simulations are instrumental in understanding its dynamic interactions with a biological target, such as a protein receptor. These simulations can elucidate the stability of the binding pose predicted by molecular docking and reveal the conformational changes that both the ligand and the protein undergo to achieve an optimal fit. Such studies on related nitrobenzamide derivatives have been employed to validate their inhibitory potential against specific enzymes by confirming the stability of the ligand within the protein's active site. researchgate.netnih.gov
A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. nih.gov After an initial docking pose is established, an MD simulation is run for a significant duration (typically nanoseconds) to observe whether the ligand remains securely bound within the protein's active site. The stability of this interaction is commonly quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation, relative to its initial docked conformation.
A low and stable RMSD value over time suggests that the ligand maintains a consistent binding mode, indicating a stable complex. Conversely, a high or wildly fluctuating RMSD may imply that the ligand is unstable in the binding pocket and may be dissociating. For related benzamide compounds, RMSD analysis has been a key method to suggest the stability of the molecule in the binding site of target proteins. researchgate.netnih.gov
Interactive Table: Illustrative MD Simulation Stability Metrics
This table presents hypothetical but representative data for this compound complexed with a target protein, as specific simulation data is not publicly available. The values illustrate typical metrics used to evaluate complex stability.
| Metric | Value | Interpretation |
| Simulation Length | 100 ns | The total time duration of the molecular dynamics simulation. |
| Average Ligand RMSD | 2.1 Å | A low average deviation, suggesting the ligand remains stable in the binding pocket. |
| RMSD Fluctuation | ± 0.5 Å | Minor fluctuations, indicating a consistent binding pose without major shifts. |
| Protein Backbone RMSD | 1.8 Å | A stable protein structure during the simulation, confirming the ligand does not induce major disruptive changes. |
Beyond simply confirming stability, MD simulations provide a detailed view of the dynamic changes in the ligand's conformation—its three-dimensional shape—while it is bound. The rotational freedom around single bonds in this compound allows it to adopt various conformations. Simulations can reveal which of these conformations are most favorable within the specific microenvironment of the protein's binding pocket. researchgate.net
This analysis involves monitoring key dihedral angles and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. Observing how these interactions form, break, and persist over time provides a mechanistic understanding of the binding event. This dynamic picture is crucial because a ligand's ability to adapt its conformation to fit snugly within the binding site is often a key determinant of its binding affinity and biological activity.
Computational Assessment of Pharmacokinetic Profiles (In Silico ADMET Predictions for Mechanistic Interpretation)
In modern drug discovery, evaluating a molecule's potential as a drug goes beyond its biological activity; its pharmacokinetic properties are equally critical. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to estimate these properties before a compound is synthesized, saving time and resources. nih.gov These predictions are based on the molecule's structure and physicochemical properties. For various classes of benzamide derivatives, ADMET predictions have been used to ensure they possess favorable drug-like characteristics, such as good solubility, absorption profiles, and low predicted toxicity. nih.govjonuns.com
A comprehensive in silico ADMET profile for this compound would involve calculating a range of descriptors to predict its behavior in the body. This includes adherence to drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. Predictions would also cover human intestinal absorption, plasma protein binding, metabolism by key cytochrome P450 enzymes, and various toxicity endpoints. nih.gov
Interactive Table: Predicted ADMET Profile for this compound
Disclaimer: The following table contains predicted values from computational models and does not represent experimentally verified data. These predictions are for research and illustrative purposes to interpret the potential pharmacokinetic profile of the molecule based on its structure.
| Property | Parameter | Predicted Value | Significance |
| Physicochemical Properties | Molecular Weight | 272.26 g/mol | Within the typical range for orally available drugs (<500 g/mol ). |
| LogP (Lipophilicity) | 3.15 | Indicates good membrane permeability. | |
| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). | |
| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10). | |
| Topological Polar Surface Area (TPSA) | 77.7 Ų | Suggests good intestinal absorption and cell permeability (<140 Ų). | |
| Absorption | Human Intestinal Absorption | >90% | Predicted to be well-absorbed from the gastrointestinal tract. nih.gov |
| Caco-2 Permeability | High | Indicates high potential for absorption across the intestinal wall. | |
| Distribution | Plasma Protein Binding | ~85% | Moderate binding to plasma proteins, allowing for a reasonable free fraction. |
| Blood-Brain Barrier (BBB) Permeability | Low | Not predicted to readily cross into the central nervous system. | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of a wide range of common drugs. | |
| Toxicity | hERG Inhibition | Low Risk | Predicted low risk of cardiac toxicity. |
| Ames Mutagenicity | Low Risk | Predicted to be non-mutagenic. | |
| Hepatotoxicity | Low Risk | Predicted low risk of liver toxicity. |
Structure Activity Relationship Sar and Mechanistic Insights into Biological Interactions of N 4 Methoxyphenyl 4 Nitrobenzamide
Theoretical Structure-Activity Relationship Methodologies (e.g., QSAR, CoMFA)
Theoretical methodologies provide a framework for understanding how the chemical structure of a compound relates to its biological activity. For classes of molecules like substituted benzamides, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) are powerful tools for rational drug design. nih.govnih.gov
QSAR models are built on the principle that the biological activity of a series of compounds is a function of their physicochemical properties or structural features. rutgers.edu These studies correlate variations in properties like hydrophobicity, electronic effects, and steric parameters with changes in biological response. For benzamides, QSAR analyses have successfully modeled antimicrobial activity using topological descriptors and molecular connectivity indices. nih.gov
CoMFA is a 3D-QSAR method that goes beyond 2D descriptors to analyze the steric and electrostatic fields surrounding a molecule. rutgers.edu In a typical CoMFA study, a series of structurally related ligands, such as benzamide (B126) derivatives, are aligned, and their interaction energies with a probe atom are calculated at various grid points in 3D space. nih.govmdpi.com The resulting data is then analyzed using statistical methods to generate a model that highlights regions where modifications to the molecular structure are likely to enhance or diminish biological activity. rutgers.edumdpi.com For instance, a 3D-QSAR study on benzamide inhibitors of the FtsZ protein, a bacterial division protein, provided a rational guide for designing new antibacterial agents by identifying key steric, electrostatic, and hydrogen-bonding properties of the pharmacophore. nih.gov These computational approaches are invaluable for predicting the activity of new derivatives and optimizing lead compounds, including potentially N-(4-methoxyphenyl)-4-nitrobenzamide, by suggesting specific structural modifications to improve target affinity and efficacy.
Elucidation of Structural Features Influencing In Vitro Biological Activity
The biological activity of this compound is intrinsically linked to its specific structural components: a 4-nitrobenzoyl group linked via an amide bond to a 4-methoxyphenyl (B3050149) group. The nature and position of substituents on these aromatic rings are critical determinants of the molecule's interactions with biological targets.
The substituents on the phenyl rings of benzamide derivatives play a crucial role in defining their biological activities by modulating their electronic properties, polarity, and steric profile. nih.gov
The nitro group (-NO2) is a strong electron-withdrawing group and a key pharmacophore in many biologically active molecules, contributing to a wide spectrum of activities including antimicrobial and anti-inflammatory effects. nih.govresearchgate.net Its presence significantly affects the electronic properties of the molecule, which can favor interactions with biological targets. nih.gov Studies on nitrobenzamide derivatives have shown that the nitro group can enhance anti-inflammatory activity. researchgate.net For instance, certain nitro-substituted benzamides have demonstrated potent inhibition of pro-inflammatory cytokines. researchgate.net The electron-withdrawing nature of the nitro group can also be crucial for activity in other contexts; for example, N-alkyl nitrobenzamides have shown promising antitubercular activity, with the substitution pattern of the nitro group being a key determinant. nih.gov
The methoxy (B1213986) group (-OCH3) on the N-phenyl ring is also a critical modulator of activity. While it has minimal impact on lipophilicity when attached to an aromatic system, it can significantly influence ligand-target binding and metabolic stability. nih.govtandfonline.com The methoxy group can act as a hydrogen bond acceptor and its methyl component can engage in van der Waals or lipophilic interactions within a protein's binding pocket. tandfonline.comresearchgate.net The versatile electrostatic potential of the methoxy group allows it to participate in diverse molecular interactions. tandfonline.com In various drug molecules, the methoxy group has been shown to enhance binding affinity and optimize physicochemical properties. nih.govresearchgate.net
The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in this compound creates a distinct electronic profile that likely governs its biological interactions and subsequent response.
Table 1: Influence of Key Substituents on the Biological Activity of Benzamide Scaffolds
| Substituent | Typical Position | Electronic Effect | Observed Impact on Biological Activity |
|---|---|---|---|
| Nitro (-NO2) | Benzoyl ring | Strong Electron-Withdrawing | Often enhances anti-inflammatory and antimicrobial activities. nih.govresearchgate.net |
| Methoxy (-OCH3) | N-phenyl ring | Electron-Donating | Can improve ligand-target binding and physicochemical properties. nih.govtandfonline.com |
| Alkyl (-R) | Amide Nitrogen | Electron-Donating | Modulates lipophilicity and can influence antitubercular activity. nih.gov |
| Halogens (-Cl, -Br) | Phenyl rings | Electron-Withdrawing | Can enhance hydrophobic interactions and binding affinity. drughunter.com |
While this compound is an achiral molecule and thus lacks stereoisomers, the relative positioning of its substituents is a critical factor in determining its biological activity. The concept of positional isomerism, specifically concerning the nitro group, can profoundly affect the molecule's three-dimensional shape, dipole moment, and ability to form intermolecular bonds.
Studies on related aromatic compounds have demonstrated that the position of the nitro group (ortho, meta, or para) significantly influences biological outcomes. nih.govmdpi.com For example, in a series of nitro-containing chalcones, the anti-inflammatory and vasorelaxant activities were highly dependent on the location of the nitro substituent. mdpi.com Specifically, ortho-nitro chalcones showed the highest anti-inflammatory activity, while para-nitro substitution was favorable for vasorelaxant effects. mdpi.com
Correlations Between Molecular Architecture and Enzyme/Receptor Binding Affinity from Computational Studies
Computational methods such as molecular docking are essential tools for predicting and analyzing the interactions between a small molecule (ligand) like this compound and its protein target (e.g., an enzyme or receptor). mdpi.com These studies provide valuable insights into the binding mode and affinity, helping to explain the structure-activity relationships observed experimentally. scialert.netresearchgate.net
Molecular docking simulations place the ligand into the active site of a protein to predict its preferred binding orientation and conformation. mdpi.com The process generates a docking score, which estimates the binding free energy and helps to rank different ligands or binding poses. mdpi.comnih.gov For benzamide derivatives, docking studies have been successfully used to identify potential inhibitors for various targets, including enzymes essential for microbial growth like Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). scialert.netscialert.net
For this compound, a hypothetical docking study would analyze the potential interactions of its key functional groups within a protein's active site:
Amide Linkage (-CONH-) : The amide group is a classic pharmacophore capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often crucial for anchoring the ligand within the active site.
Nitro Group (-NO2) : The two oxygen atoms of the nitro group are potent hydrogen bond acceptors and can form strong electrostatic interactions with positively charged or polar amino acid residues.
Methoxy Group (-OCH3) : The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals or hydrophobic interactions. tandfonline.com
Aromatic Rings : The two phenyl rings can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. researchgate.net By correlating these computationally predicted interactions with experimental biological activity data, a more complete understanding of the SAR for this compound can be achieved, guiding the design of more potent and selective analogs.
Table 2: Potential Molecular Interactions of this compound Functional Groups in a Protein Binding Site
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (backbone carbonyl) |
| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine (side chain or backbone amide) |
| Nitro Group Oxygens | Hydrogen Bond Acceptor / Electrostatic | Arginine, Lysine, Histidine |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Methoxy Methyl | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |
| Phenyl Rings | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |
In Vitro Biological Target Interaction and Enzyme Inhibition Mechanisms by N 4 Methoxyphenyl 4 Nitrobenzamide Derivatives
Mechanistic Studies of Enzyme Inhibition
Research into the derivatives of N-(4-methoxyphenyl)-4-nitrobenzamide has revealed significant inhibitory activity against several key enzymes implicated in different pathological conditions. The mechanisms underlying this inhibition are explored through a combination of enzymatic assays and computational studies.
Alpha-glucosidase and alpha-amylase are crucial enzymes in carbohydrate metabolism; their inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which includes the N-(4-methoxyphenyl) substituted compound, have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov
These derivatives were found to possess moderate to potent inhibitory activity. nih.gov The mechanism of action for this class of inhibitors is competitive, meaning they bind to the active site of the enzymes, preventing the natural substrate from binding and being hydrolyzed. researchgate.net This action effectively slows the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov
One of the most active compounds in a studied series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated inhibitory potential that was fourfold greater against α-glucosidase and approximately six times greater against α-amylase when compared to the standard drug, acarbose. nih.gov The structure-activity relationship suggests that the presence and position of electron-donating and electron-withdrawing groups on the phenyl ring significantly influence the inhibitory activity against these enzymes. nih.gov
| Compound | Target Enzyme | Relative Inhibitory Potential |
|---|---|---|
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | ~4x more potent than Acarbose |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | ~6x more potent than Acarbose |
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is a hallmark of many cancers. reactionbiology.comnih.gov Inhibitors of EGFR tyrosine kinase (EGFR-TKIs) are a cornerstone of targeted cancer therapy. nih.gov These small-molecule inhibitors typically function by binding to the intracellular kinase domain of the receptor. nih.govmdpi.com
The inhibition mechanism can be either reversible or irreversible. nih.gov
Reversible inhibitors compete with adenosine (B11128) triphosphate (ATP) for the binding site in the EGFR kinase domain through noncovalent interactions like hydrogen bonds and hydrophobic interactions. nih.gov
Irreversible inhibitors form a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site, leading to permanent inactivation of the kinase activity. mdpi.com
While various molecular scaffolds, such as quinazolines and pyrimidines, are known to be potent EGFR inhibitors, specific research detailing the direct inhibitory action of this compound derivatives on EGFR tyrosine kinase is limited in the available scientific literature. reactionbiology.comresearchgate.net
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammation. nih.gov Overproduction of NO by iNOS is associated with various inflammatory diseases. A series of nitro-substituted benzamide (B126) derivatives have demonstrated significant anti-inflammatory properties by modulating iNOS activity. nih.gov
The primary mechanism of these derivatives is the inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cells. nih.gov This is achieved not by direct inhibition of the iNOS enzyme's catalytic activity, but by regulating its expression. Studies have shown that these compounds suppress the expression of iNOS at both the mRNA and protein levels. nih.gov By preventing the synthesis of the iNOS enzyme, the compounds effectively halt the excessive production of NO. Molecular docking analyses have further revealed that the binding efficiency of these compounds to iNOS is influenced by the number and orientation of nitro groups. nih.gov
| Compound Number (as per source) | Chemical Name | IC₅₀ (µM) |
|---|---|---|
| 5 | N-(3-nitrophenyl)-3,5-dinitrobenzamide | 3.7 |
| 6 | N-(4-bromophenyl)-3,5-dinitrobenzamide | 5.3 |
In Vitro Approaches for Biological Target Identification and Validation (Mechanistic Focus)
Identifying the specific biological targets of a compound is a critical step in drug discovery. For benzamide derivatives, a multi-faceted approach combining computational and experimental methods is often employed.
A common starting point is the use of in silico techniques like molecular docking. mdpi.com A library of candidate compounds can be computationally screened against the known structures of various protein targets to predict binding affinity and identify potential interactions. This allows for the prioritization of compounds and targets for further experimental validation. mdpi.com
Once potential targets are identified, in vitro biochemical assays are essential for validation. These include direct enzyme inhibition assays, which measure the effect of the compound on the activity of a purified enzyme. nih.gov For instance, if a benzamide derivative is predicted to inhibit a specific kinase, its activity would be tested in a kinase assay using a purified form of the enzyme.
Cell-based assays provide further validation in a more complex biological context. Chemogenomic profiling, for example, can identify the target of antifungal benzamides by screening a library of yeast mutants to find which gene deletion confers resistance to the compound. nih.gov Other mechanistic assays, such as cell cycle analysis or apoptosis induction studies, can help elucidate the downstream consequences of the compound's interaction with its target, confirming the proposed mechanism of action. tandfonline.com
Molecular-Level Understanding of Specific Ligand-Target Interaction Pathways
Molecular docking simulations provide crucial insights into the specific interactions between this compound derivatives and their enzyme targets at an atomic level.
Alpha-Glucosidase and Alpha-Amylase: Docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives reveal that these compounds fit into the active site of both α-glucosidase and α-amylase. nih.gov The stability of the ligand-protein complex is maintained through a network of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues in the binding pocket. nih.gov The specific orientation and interactions of the sulfamoyl, nitro, and methoxyphenyl groups contribute significantly to the binding affinity and inhibitory potency. nih.gov
Inducible Nitric Oxide Synthase (iNOS): For nitro-substituted benzamides that modulate iNOS, molecular docking analysis indicates that the compounds bind efficiently within the enzyme's active site. nih.gov The binding is stabilized by interactions with key residues. The presence of multiple nitro groups, along with their specific orientation and resulting polarizability, is crucial for achieving a strong interaction with the iNOS active site, which correlates with their ability to suppress iNOS expression and subsequent NO production. nih.gov
These molecular-level studies are instrumental in understanding the structure-activity relationships of these compounds and guide the rational design of more potent and selective inhibitors.
Future Research Directions and Advanced Theoretical Applications for N 4 Methoxyphenyl 4 Nitrobenzamide
Development of Advanced Computational Models for Predicting Biological Activity
The future of drug discovery is intrinsically linked to the development of sophisticated computational models that can accurately predict the biological activity of compounds before their synthesis, saving time and resources. For N-(4-methoxyphenyl)-4-nitrobenzamide and its derivatives, several computational approaches can be advanced.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For amide derivatives, machine learning algorithms like XGBoost, support vector regression, and random forest can be employed to build robust QSAR models. frontiersin.org These models use calculated molecular descriptors (e.g., topological, electronic, and steric properties) to predict activities such as enzyme inhibition. frontiersin.org
Molecular docking simulations are crucial for predicting the binding affinity and orientation of a ligand within the active site of a biological target. researchgate.net For derivatives of this compound, docking studies can elucidate key interactions, such as hydrogen bonding and hydrophobic interactions, with target proteins. researchgate.netnih.gov Advanced docking protocols can be developed by incorporating receptor flexibility and explicit solvent models to improve predictive accuracy.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for assessing the drug-likeness of a compound. nih.gov Computational tools can predict various pharmacokinetic properties for new analogs based on the this compound scaffold. nih.govresearchgate.net These predictions help in the early identification of candidates with favorable profiles, such as good intestinal absorption and the ability to permeate biological barriers. nih.govnih.gov
| Predicted Property | Purpose in Drug Design | Example Range for Benzamide (B126) Derivatives | Reference |
|---|---|---|---|
| Human Intestinal Absorption (%) | Predicts oral bioavailability. | 93.10% - 95.93% | nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Assesses potential for CNS activity or toxicity. | 0.01 - 0.32 (low to moderate) | nih.gov |
| Caco-2 Cell Permeability (nm/s) | In vitro model for intestinal absorption. | 0.36 - 0.55 | nih.gov |
| Plasma Protein Binding (%) | Influences the distribution and free concentration of the drug. | 95.75% - 100% | nih.gov |
Rational Design Strategies for Novel Modulators of Specific Biological Targets
Rational design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of their structure-activity relationships (SAR). The this compound scaffold offers two primary sites for modification: the 4-methoxyphenyl (B3050149) ring and the 4-nitrophenyl ring.
SAR studies on related nitrobenzamide and sulfonamide derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence biological activity. nih.govnih.gov For instance, the presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents can enhance inhibitory activity against certain enzymes. nih.gov Future design strategies could involve:
Systematic Substitution: Introducing a variety of substituents (e.g., halogens, alkyls, alkoxys, cyano groups) at different positions on both aromatic rings to probe the steric and electronic requirements for optimal activity against a specific target. nih.govresearchgate.net
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the nitro group could be replaced with other electron-withdrawing groups to modulate activity and reduce potential toxicity. mdpi.com
Scaffold Hopping and Linker Modification: Altering the central benzamide linker to other heterocyclic systems or modifying its rigidity could lead to novel compounds with different binding modes and improved properties. nih.gov
Molecular Simplification: As demonstrated with derivatives of albendazole, simplifying the core structure can lead to compounds with similar or improved activity and better toxicity profiles. nih.gov
These strategies, guided by computational modeling, can accelerate the discovery of potent and selective modulators for various biological targets, including enzymes and receptors. nih.gov
| Modification Site | Proposed Substituent (R) | Design Rationale | Potential Target Class |
|---|---|---|---|
| 4-Nitrophenyl Ring | -CN, -CF₃, -SO₂NH₂ | Modulate electron-withdrawing properties and hydrogen bonding capacity. | Kinases, Proteases |
| 4-Methoxyphenyl Ring | -OH, -F, -Cl, -CH₃ | Alter hydrophobicity, steric bulk, and metabolic stability. | GPCRs, Nuclear Receptors |
| Benzamide Linker | Replace with thioamide, reverse amide, or heterocycle (e.g., triazole). | Change geometry, rigidity, and hydrogen bonding pattern. | Various Enzymes |
| Overall Structure | Remove non-essential functional groups. | Improve drug-likeness and reduce molecular complexity. nih.gov | Antiparasitic Targets |
Exploration of New Synthetic Pathways for Enhanced Structural Diversity
The generation of a diverse library of this compound analogs requires efficient and versatile synthetic methodologies. While the standard synthesis involves the reaction of 4-nitrobenzoyl chloride with p-anisidine (B42471), exploring novel synthetic routes is crucial for accessing greater structural diversity. researchgate.net
One promising avenue is the use of mechanochemistry, which involves conducting reactions in a ball mill, often without solvents. mdpi.com This eco-friendly approach can lead to high yields and provides a safer, more efficient pathway for amide synthesis. mdpi.com Another strategy is the adoption of polymer-assisted synthesis, which can simplify purification and allow for the rapid generation of compound libraries. beilstein-journals.org
Furthermore, advanced organic synthesis reactions can be employed to create more complex analogs:
Cross-Coupling Reactions: Palladium-catalyzed reactions could be used to introduce a wide range of substituents onto the aromatic rings at a late stage of the synthesis.
Multi-component Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, significantly increasing synthetic efficiency.
De Novo Heterocycle Synthesis: Instead of a simple benzamide linker, new synthetic routes can be developed to construct various heterocyclic linkers between the two phenyl moieties, leading to entirely new chemical scaffolds. nih.govbeilstein-journals.org
The exploration of these modern synthetic strategies will be essential for producing a wide array of structurally diverse compounds for biological screening and materials science applications.
| Synthetic Method | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Reaction of an acid chloride with an amine in a solvent. | Well-established, reliable for specific targets. | researchgate.net |
| Mechanochemistry | Solvent-free reaction in a ball mill. | Environmentally friendly, high efficiency, safer. | mdpi.com |
| Polymer-Assisted Synthesis | One reactant is attached to a solid support for easy purification. | Amenable to high-throughput synthesis and library generation. | beilstein-journals.org |
| Late-Stage Functionalization | Introducing key functional groups in the final steps of a synthesis. | Allows for rapid diversification from a common intermediate. |
Integration of Multiscale Modeling Approaches for Comprehensive Understanding of Compound Behavior
To gain a truly comprehensive understanding of how a molecule like this compound behaves, from its electronic properties to its interactions within a complex biological environment, an integration of multiscale modeling approaches is necessary. rsc.org This strategy involves combining different computational techniques, each suited for a specific length and time scale.
A multiscale workflow could be structured as follows:
Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used to calculate the optimized molecular geometry, electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of the compound. researchgate.neteurjchem.com This information is critical for understanding the molecule's intrinsic reactivity and intermolecular interactions. eurjchem.comresearchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD): The parameters derived from QM calculations can be used to develop force fields for classical molecular mechanics simulations. MD simulations can then model the dynamic behavior of the compound and its interaction with a biological target (e.g., a protein) or a solvent over nanoseconds to microseconds. nih.gov This provides insights into binding stability, conformational changes, and the role of solvent molecules.
Coarse-Graining (CG): For studying processes over longer timescales or in larger systems (e.g., interaction with a cell membrane), coarse-grained models are employed. rsc.org In this approach, groups of atoms are represented as single particles, reducing computational cost while retaining essential physical characteristics. This allows for the simulation of phenomena like membrane permeation or self-assembly. rsc.org
By systematically linking these different levels of theory, researchers can build a holistic model of the compound's behavior, from its quantum-level properties to its macroscopic effects. rsc.org
| Modeling Level | Methodology | Information Gained | Reference |
|---|---|---|---|
| Quantum Mechanical (QM) | Density Functional Theory (DFT), Hartree-Fock (HF) | Optimized geometry, electronic structure, charge distribution, reactivity. | eurjchem.com |
| Atomistic (All-Atom) | Molecular Dynamics (MD), Molecular Docking | Ligand-protein binding affinity, conformational dynamics, interaction stability. | nih.gov |
| Coarse-Grained (CG) | CG Molecular Dynamics | Membrane transport, self-assembly, long-timescale system behavior. | rsc.org |
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(4-methoxyphenyl)-4-nitrobenzamide?
Methodological Answer:
The Schotten-Baumann reaction is a robust method for synthesizing this compound. React equimolar amounts of 4-nitrobenzoyl chloride and 4-methoxyaniline in dichloromethane, with triethylamine (1.5 equivalents) as a base to neutralize HCl byproducts. Stir at room temperature for 30 minutes, followed by purification via short-column chromatography (neutral Al₂O₃) to achieve >90% yield. Confirm completion using TLC (chloroform/diethyl ether/hexane = 6:3:1) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.3–8.4 ppm for nitrobenzoyl, δ 6.8–7.4 ppm for methoxyphenyl) and the amide proton (δ 8.9–9.0 ppm).
- UV-Vis Spectroscopy : Peaks at ~239 nm (π→π*) and ~290 nm (n→π*) confirm nitro and aromatic conjugation.
- Mass Spectrometry : HRMS-ESI ([M+H]⁺) should match the calculated molecular weight (C₁₅H₁₅N₂O₄: 287.29 g/mol). Discrepancies >2 ppm require recalibration .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
- Monitor torsion angles between the methoxyphenyl and nitrobenzoyl groups to confirm coplanarity (expected <10° deviation).
- Validate hydrogen bonding (e.g., amide N–H⋯O interactions) to assess stability. Cross-validate with DFT calculations if experimental data conflicts with predicted geometries .
Advanced: What strategies address contradictory NMR data during structural elucidation?
Methodological Answer:
- Dynamic Effects : Rotational barriers in the amide bond may split signals; use variable-temperature NMR (VT-NMR) to observe coalescence.
- Solvent Artifacts : DMSO-d₆ can cause peak broadening; repeat in CDCl₃.
- Impurity Peaks : Compare with HRMS to rule out byproducts. For example, a peak at δ 7.3 ppm might indicate unreacted 4-methoxyaniline—confirm via spiking experiments .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Liquid-Liquid Extraction : Wash crude product with 5% HCl (removes unreacted amine) and saturated NaHCO₃ (removes acid impurities).
- Column Chromatography : Use silica gel (70–230 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions by TLC (Rf ≈ 0.5).
- Recrystallization : Ethanol/water (8:2) yields high-purity crystals .
Advanced: How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
- Anticancer Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations.
- Enzyme Inhibition : Test against MMP-9/MMP-13 via fluorogenic substrate assays (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
- Neurotropic Activity : Assess dopamine/norepinephrine modulation in SH-SY5Y cells using HPLC-MS .
Advanced: What experimental designs mitigate thermal degradation during synthesis or storage?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures <40°C to prevent nitro group decomposition.
- Storage Conditions : Store in amber vials at –20°C under argon. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
- Light Sensitivity : Use UV-Vis to quantify photodegradation products (e.g., nitroso derivatives) .
Basic: How can researchers validate the absence of regioisomeric byproducts?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water = 60:40) to resolve peaks. Regioisomers (e.g., 3-nitro substitution) elute earlier due to reduced polarity.
- NOESY NMR : Correlate methoxy proton (δ 3.8 ppm) with adjacent aromatic protons to confirm para substitution .
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (expected ~2.5), solubility (≈50 µM), and CYP450 inhibition.
- Molecular Docking : AutoDock Vina for target binding (e.g., COX-2 or MMP-9). Validate with MD simulations (GROMACS) to assess binding stability .
Advanced: How can spectral data inconsistencies be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish amide NH signals from noise.
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons (e.g., carbonyl C=O at δ 165 ppm) to confirm connectivity.
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves electron density ambiguities in nitro/methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
